molecular formula C6H5N3O4 B2909186 (Dinitromethyl)pyridine CAS No. 62399-57-9

(Dinitromethyl)pyridine

Cat. No.: B2909186
CAS No.: 62399-57-9
M. Wt: 183.123
InChI Key: SOABSTPGCLRIMV-UHFFFAOYSA-N
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Description

(Dinitromethyl)pyridine represents a class of high-value heterocyclic compounds developed for advanced energetic materials research. These compounds are part of ongoing efforts to synthesize novel explosives with improved performance and decreased sensitivity. A primary application is their use as key intermediates or final components in the development of high-energy-density materials. Their research value is significant, as incorporating dinitromethyl groups onto a pyridine ring increases the density and oxygen balance of the molecule, which are critical factors for enhancing detonation performance . The pyridine ring, a nitrogen-containing heterocycle, provides a higher enthalpy of formation compared to carbon-only rings, further contributing to the compound's energy content . Ionic derivatives, such as dinitromethylide hydrazinium salts, can be synthesized from precursor compounds and often display better stability, making them attractive for formulating new energetic salts . Theoretical calculations on related compounds have demonstrated good to excellent detonation velocities and pressures, with performance metrics that are superior to TNT . Researchers value these compounds for exploring the relationship between molecular structure, stability, and explosive output. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human consumption.

Properties

IUPAC Name

[nitro(pyridin-1-ium-1-yl)methylidene]-dioxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-8(11)6(9(12)13)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOABSTPGCLRIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C(=[N+]([O-])[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[N+](C=C1)/C(=[N+](\[O-])/[O-])/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dinitromethyl Pyridine Derivatives

Nitration of Azine Derivatives

Direct nitration of azine rings to introduce nitro groups is a challenging endeavor due to the electron-deficient nature of the pyridine (B92270) nucleus. mdpi.com Electrophilic aromatic substitution on the pyridine ring is generally difficult. mdpi.comgcwgandhinagar.com The presence of the nitrogen atom deactivates the ring towards electrophiles. uoanbar.edu.iq In acidic conditions, typically used for nitration, the ring nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqresearchgate.net

However, specific strategies have been developed to achieve nitration. One approach involves the use of dinitrogen pentoxide (N₂O₅). scribd.comrsc.org For instance, the nitration of pyridine and its derivatives with nitric acid in trifluoroacetic anhydride (B1165640) has been reported to yield 3-nitropyridines. scribd.com This method is considered an alternative to using isolated dinitrogen pentoxide. scribd.com Another method involves the nitration of pyridine-N-oxides, which can activate the ring towards electrophilic substitution. gcwgandhinagar.comgoogle.com

Azine Ring Formation Approaches

An alternative to the direct functionalization of a pre-formed pyridine ring is the construction of the azine ring with the desired substituents already in place or introduced during the cyclization process. A one-step, convergent method for synthesizing substituted pyridine derivatives involves the reaction of N-vinyl or N-aryl amides with π-nucleophiles in the presence of trifluoromethanesulfonic anhydride and 2-chloropyridine. organic-chemistry.org This approach allows for the direct conversion of amides into highly substituted pyridines. organic-chemistry.org Another strategy involves the reaction of a pyrylium (B1242799) salt with ammonia (B1221849) to form the pyridine ring. unjani.ac.id

Nucleophilic Substitution Reactions by Dinitrocarbanions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a more favorable process compared to electrophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqstackexchange.com This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed during the reaction. stackexchange.com This reactivity can be exploited to introduce the dinitromethyl group. The reaction would involve a suitable pyridine substrate with a good leaving group at the 2- or 4-position and a source of the dinitrocarbanion.

Denitration of Trinitromethylazines

A significant pathway to obtaining (dinitromethyl)pyridine derivatives involves the partial denitration of the corresponding trinitromethyl-substituted pyridines. mdpi.com This method has been explored using different reagents to selectively remove one nitro group from the trinitromethyl moiety.

Denitration via Hydrazine (B178648)

Hydrazine has been successfully employed to convert trinitromethyl-substituted pyridines into their dinitromethyl counterparts. mdpi.com For example, the reaction of 2-(trinitromethyl)pyridine with an 80% aqueous solution of hydrazine hydrate (B1144303) in methanol (B129727) at room temperature yields the light yellow hydrazinium (B103819) salt of 2-(dinitromethyl)pyridine in high yield. mdpi.com This method has also been extended to the synthesis of the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine from 2,6-bis(trinitromethyl)pyridine. mdpi.com

Denitration via Potassium Iodide

Potassium iodide (KI) serves as another effective reagent for the denitration of trinitromethyl groups in heterocyclic compounds. mdpi.com The reaction of 2-(trinitromethyl)pyridine with potassium iodide in methanol leads to the formation of the potassium salt of 2-(dinitromethyl)pyridine. mdpi.com This method has also been applied to the synthesis of dinitromethyl-1,3,5-triazine potassium salts from their trinitromethyl precursors. mdpi.com

Synthesis of Specific Salts and Hydrazinium Derivatives

The synthesis of specific salts of (dinitromethyl)pyridine is often achieved through the denitration reactions described above. As mentioned, the use of hydrazine leads directly to the formation of hydrazinium salts of (dinitromethyl)pyridine derivatives. mdpi.comnih.gov Similarly, employing potassium iodide results in the corresponding potassium salts. mdpi.com These ionic compounds often exhibit improved stability compared to their neutral precursors. mdpi.com

For instance, the reaction of 2-(trinitromethyl)pyridine with hydrazine hydrate produces the hydrazinium salt of 2-(dinitromethyl)pyridine. mdpi.com The synthesis of 2,6-bis(trinitromethyl)pyridine can also be converted to the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine using this method. mdpi.com

Starting Material Reagent Solvent Product Yield Reference
2-(Trinitromethyl)pyridine80% Hydrazine HydrateMethanolHydrazinium 2-(dinitromethyl)pyridine80.5% mdpi.com
2,6-Bis(trinitromethyl)pyridine80% Hydrazine HydrateMethanolDihydrazinium 2,6-bis(dinitromethyl)pyridineHigh mdpi.com
2-(Trinitromethyl)pyridinePotassium IodideMethanolPotassium 2-(dinitromethyl)pyridine- mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of (dinitromethyl)pyridine, providing information on the chemical environment of hydrogen, carbon, and nitrogen nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of hydrazinium (B103819) 2-(dinitromethyl)pyridine in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals distinct signals corresponding to the protons on the pyridine (B92270) ring. mdpi.com The chemical shifts (δ) are indicative of the electronic environment of each proton. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system like pyridine.

The observed signals for the pyridyl protons are a doublet at 8.51 ppm, a doublet of doublets at 7.77 ppm, a doublet at 7.50 ppm, and a multiplet at 7.18 ppm. mdpi.com The coupling constants provide information about the connectivity of the protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridyl-H8.51d4.4
Pyridyl-H7.77dd10.9, 4.4
Pyridyl-H7.50d7.9
Pyridyl-H7.18m-
Data obtained for hydrazinium 2-dinitromethylpyridine in DMSO-d₆. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of hydrazinium 2-(dinitromethyl)pyridine, also recorded in DMSO-d₆, shows six distinct signals, corresponding to the six carbon atoms in the molecule. mdpi.com The chemical shifts provide insight into the electronic structure of the pyridine ring and the dinitromethyl group.

The signals for the carbon atoms of the pyridine ring appear at δ 151.70, 148.54, 136.39, 125.26, and 121.62 ppm. The carbon of the dinitromethyl group is observed at δ 134.20 ppm. mdpi.com

Carbon Atom Chemical Shift (δ, ppm)
Pyridyl-C151.70
Pyridyl-C148.54
Pyridyl-C136.39
Dinitromethyl-C134.20
Pyridyl-C125.26
Pyridyl-C121.62
Data obtained for hydrazinium 2-dinitromethylpyridine in DMSO-d₆. mdpi.com

Nitrogen-14 Nuclear Magnetic Resonance (¹⁴N NMR)

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Specific ¹⁵N NMR data for (dinitromethyl)pyridine has not been reported. However, ¹⁵N NMR is a powerful technique for studying nitrogen-containing compounds, offering sharper signals compared to ¹⁴N NMR. For pyridine and its derivatives, the nitrogen chemical shift is sensitive to substitution and protonation. In nitro compounds, the ¹⁵N chemical shifts of the nitro groups provide valuable information about the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of hydrazinium 2-(dinitromethyl)pyridine, recorded using a KBr pellet, displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. mdpi.com The spectrum shows strong absorptions corresponding to the N-H stretching of the hydrazinium cation, as well as the asymmetric and symmetric stretching vibrations of the nitro groups.

Key vibrational frequencies include bands at 3333 and 3125 cm⁻¹ which are attributed to N-H stretching. The strong absorptions at 1587 cm⁻¹ and in the 1489-1303 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching of the C(NO₂)₂⁻ group. mdpi.com Vibrations associated with the pyridine ring are also observed.

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch3333, 3125
C=N Stretch (Pyridine) / C=C Stretch (Pyridine)1587
Asymmetric NO₂ Stretch1489, 1462
Symmetric NO₂ Stretch1376, 1329, 1303
C-N Stretch1243
Pyridine Ring Vibrations1128, 1091, 1054, 951, 797, 748, 696
Data obtained for hydrazinium 2-dinitromethylpyridine (KBr pellet). mdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the definitive structural characterization of crystalline materials. By analyzing the pattern of diffracted X-rays passing through a crystal, detailed information about the arrangement of atoms within the crystal lattice can be obtained. This includes the determination of unit cell dimensions, space group, and the precise coordinates of each atom, which in turn allows for the calculation of bond lengths, bond angles, and other key geometric parameters.

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in determining the exact molecular structure of a compound. For (dinitromethyl)pyridine derivatives, obtaining suitable single crystals allows for unambiguous confirmation of their chemical constitution and stereochemistry.

Research into energetic pyridine derivatives has led to the successful synthesis and characterization of salts of (dinitromethyl)pyridines. mdpi.com Single crystals of these compounds, suitable for XRD analysis, have been grown and their structures elucidated. mdpi.com

For instance, the hydrazinium salt of 2-(dinitromethyl)pyridine crystallizes in a monoclinic system with the space group P2₁/n. mdpi.com At a temperature of 153 K, its calculated density is 1.617 g·cm⁻³. mdpi.com A key structural feature revealed by SC-XRD is the geometry of the dinitromethyl group. The C1–N1 and C1–N2 bond lengths are found to be 1.362 Å and 1.391 Å, respectively, which are significantly shorter than typical C–N single bonds. mdpi.com This shortening is attributed to the delocalization of electron density following the removal of a nitro group from a precursor trinitromethyl group. mdpi.com

In another example, the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine was analyzed. mdpi.com This compound crystallizes in the orthorhombic crystal system, belonging to the Pbcn space group, with four molecules per unit cell. mdpi.com The calculated density at 153 K is 1.782 g·cm⁻³. mdpi.com The crystal structure shows that the bonds connecting the pyridine ring to the dinitromethyl groups, as well as the C–NO₂ bonds, are shorter compared to its trinitromethyl precursor. mdpi.com A notable feature in the crystal of dihydrazinium 2,6-bis(dinitromethyl)pyridine is the observation of disorder in the hydrazinium cations. mdpi.com

Table 1: Crystallographic Data for (Dinitromethyl)pyridine Salts

Compound Name Chemical Formula Crystal System Space Group Calculated Density (g·cm⁻³) Temperature (K)
Hydrazinium 2-(dinitromethyl)pyridine C₆H₇N₅O₄ Monoclinic P2₁/n 1.617 153
Dihydrazinium 2,6-bis(dinitromethyl)pyridine C₇H₁₂N₈O₈ Orthorhombic Pbcn 1.782 153

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

In the context of (dinitromethyl)pyridine synthesis, PXRD is a valuable tool for product identification and phase purity analysis. For example, during the synthesis of 2,6-bis(trinitromethyl)pyridine, a precursor to dinitromethyl derivatives, XRD data was used to confirm that the reaction yielded two main products: the desired compound and a byproduct, 2-cyano-6-(trinitromethyl)pyridine. mdpi.com This demonstrates the utility of PXRD in monitoring reaction outcomes and guiding purification processes. The technique is crucial for quality control, ensuring that the bulk material consists of the desired crystalline phase and is free from significant crystalline impurities.

Electron Microscopy Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), provide high-resolution images of a sample's surface topography and morphology. By scanning a focused beam of electrons over a specimen, detailed images of its macro-crystalline structure can be generated, revealing information about crystal shape, size, and surface features that are beyond the resolving power of light microscopes.

While specific electron microscopy studies on (dinitromethyl)pyridine itself are not widely documented, research on closely related structures provides insight into the utility of this technique. An introductory study using SEM was conducted on the macro-crystalline structure of 2-(2,4-dinitrobenzyl) pyridine, a compound with a dinitro-substituted moiety attached to a pyridine ring. osti.gov In that study, crystals were prepared for SEM analysis by mounting them on aluminum stubs and sputter-coating them with a conductive layer of gold-palladium to prevent charging under the electron beam. osti.gov The resulting electron micrographs revealed variations in crystal shapes and sizes, providing valuable information on the material's morphology when not grown in a controlled environment. osti.gov This type of analysis would be equally applicable to (dinitromethyl)pyridine compounds to study their crystal habit, surface defects, and particle size distribution, which are important parameters for the handling and processing of these materials.

Reaction Pathways and Chemical Transformations of Dinitromethyl Pyridine

Reactions Conserving the Dinitromethyl Moiety

The most prominent reaction pathway that conserves the dinitromethyl group involves the deprotonation of the central carbon to form a dinitromethylide anion. This anion is a stable nucleophile and can react with various electrophiles, particularly in alkylation reactions, without altering the C(NO₂)₂ moiety.

Detailed research into related (dinitromethyl)azine systems provides insight into this reactivity. researchgate.net For instance, the dinitromethanide anions of triazolo-triazines undergo Michael addition with activated alkenes. researchgate.net This reaction proceeds regioselectively, demonstrating the carbanion's ability to act as an effective nucleophile to form new carbon-carbon bonds. researchgate.net This reactivity is expected to be mirrored in pyridinium (B92312) dinitromethylides, where the anion can attack electrophilic substrates.

Table 1: Representative Reactions Conserving the Dinitromethyl Moiety This table is based on reactivity patterns of analogous azine systems.

ReactantReagent(s)ProductReaction TypeReference
Pyridinium dinitromethylideActivated Alkene (e.g., Methyl vinyl ketone)Product of Michael AdditionMichael Addition (C-Alkylation) researchgate.net

Transformations of the Dinitromethyl Group into Other Functionalities

The transformation of the dinitromethyl group itself is a key aspect of its chemistry. A primary pathway involves its formation via the denitration of a precursor trinitromethyl group. The reaction of 2-trinitromethylpyridine with nucleophiles like potassium iodide or hydrazine (B178648) leads to the loss of a nitro group, yielding the corresponding dinitromethylide salt. mdpi.com

Further transformations of the dinitromethyl group on heterocyclic systems have been documented. For example, dinitromethyl anions can undergo halogenation. The reaction of dinitromethyl compounds with brominating or chlorinating agents can yield bromodinitromethyl and chlorodinitromethyl derivatives, respectively. While this has been specifically demonstrated on other heterocyclic scaffolds, it points to a potential reaction pathway for (dinitromethyl)pyridines.

Table 2: Transformations Involving the Dinitromethyl Group

ReactantReagent(s)ProductTransformation TypeReference
2-TrinitromethylpyridinePotassium Iodide (KI) in Methanol (B129727)Potassium salt of 2-(dinitromethyl)pyridineDenitration mdpi.com
2-TrinitromethylpyridineHydrazine Hydrate (B1144303) (N₂H₄·H₂O)Hydrazinium (B103819) salt of 2-(dinitromethyl)pyridineDenitration / Salt Formation mdpi.com

Modifications of Other Substituents on the Azine Ring

The presence of the strongly electron-withdrawing dinitromethyl group significantly influences the reactivity of other substituents on the pyridine (B92270) ring. The pyridine ring becomes highly electron-deficient, which deactivates it towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. gcwgandhinagar.commatanginicollege.ac.inwikipedia.org

Therefore, in a (dinitromethyl)pyridine derivative bearing a good leaving group, such as a halogen, at the 2- or 4-position, this group is expected to be readily displaced by nucleophiles. Reactions with nucleophiles like alkoxides, thiolates, and amines should proceed efficiently at these positions. wikipedia.orgquimicaorganica.org For instance, a hypothetical 4-chloro-2-(dinitromethyl)pyridine would be expected to react with sodium methoxide (B1231860) to yield 4-methoxy-2-(dinitromethyl)pyridine.

Table 3: Predicted Nucleophilic Substitution on a Substituted (Dinitromethyl)pyridine Ring This table is based on established principles of pyridine reactivity.

ReactantReagent(s)ProductReaction TypeReference
4-Chloro-2-(dinitromethyl)pyridineSodium Methoxide (NaOMe)4-Methoxy-2-(dinitromethyl)pyridineNucleophilic Aromatic Substitution (SNAr) wikipedia.orgquimicaorganica.org
2-Bromo-4-(dinitromethyl)pyridineAmmonia (B1221849) (NH₃)4-(Dinitromethyl)pyridin-2-amineNucleophilic Aromatic Substitution (SNAr) wikipedia.org

Ionization Processes of (Dinitromethyl)pyridine Derivatives

The most significant ionization process for (dinitromethyl)pyridine derivatives is the loss of the methine proton from the dinitromethyl group, which is highly acidic due to the powerful electron-withdrawing effect of the two nitro groups. This deprotonation results in the formation of a stable pyridinium dinitromethylide anion. mdpi.comnih.gov

This acidic nature allows for the formation of various stable salts. Research has shown that reacting 2-trinitromethylpyridine with potassium iodide in methanol results in the potassium salt of 2-(dinitromethyl)pyridine. mdpi.com Similarly, treatment of mono- or bis(trinitromethyl)pyridines with aqueous hydrazine yields the corresponding light yellow hydrazinium dinitromethylide salts in high yield. mdpi.com X-ray crystallography of the hydrazinium salt of 2-dinitromethylpyridine confirmed that the pyridine nitrogen is not protonated; instead, an N₂H₅⁺ cation is formed, which balances the charge of the dinitromethylide anion. mdpi.com

The resulting compound can be described as an inner salt or zwitterion, with a negative charge delocalized over the dinitromethyl moiety and a formal positive charge on the pyridinium nitrogen. nih.gov This ionization into a dinitromethylide salt significantly enhances the thermal stability of the compound compared to its trinitromethyl precursor. mdpi.com

Table 4: Ionization Reactions of (Dinitromethyl)pyridine Precursors

ReactantReagent(s)ProductProcessYieldReference
2-Trinitromethylpyridine80% Hydrazine Hydrate in MethanolHydrazinium 2-(dinitromethyl)pyridideDenitration and Salt FormationHigh mdpi.com
2,6-Bis(trinitromethyl)pyridine80% Hydrazine Hydrate in MethanolDihydrazinium 2,6-bis(dinitromethyl)pyridideDenitration and Salt Formation76.1% mdpi.com
2-TrinitromethylpyridinePotassium Iodide (KI) in MethanolPotassium 2-(dinitromethyl)pyridideDenitration and Salt FormationNot specified mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules like (dinitromethyl)pyridine at the electronic level. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of energetic materials due to its favorable balance of accuracy and computational cost. For pyridine (B92270) derivatives featuring dinitromethyl or related energetic groups, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net

A common approach involves using the B3LYP functional with a basis set such as 6-311+G** for geometric optimization and frequency analyses. mdpi.com This level of theory ensures that the optimized structures correspond to true local energy minima on the potential energy surface, confirmed by the absence of imaginary frequencies. mdpi.com DFT calculations have been instrumental in studying various pyridine derivatives. For instance, in a study of polynitro-bridged pyridine derivatives, calculations were performed at the B3LYP/6-31G(d) level to investigate geometric and electronic structures. researchgate.net Similarly, computational studies on the nucleophilic aromatic substitution (SNAr) mechanisms of dinitropyridine derivatives have utilized DFT to model reaction pathways, identify transition states, and calculate activation energies, highlighting the role of electron-withdrawing nitro groups in enhancing the electrophilic character of the pyridine ring. researchgate.net

DFT is also used to derive molecular properties that are crucial for assessing energetic performance. These include molecular electrostatic potential (ESP), which gives insights into charge distributions and intermolecular interactions, and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to chemical reactivity and stability. rsc.org

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theoretical accuracy. While computationally more demanding than DFT, they are often used to refine energies or investigate systems where DFT may be less reliable. lubergroup.ch

For energetic pyridine compounds, it is a common practice to perform single-point energy calculations using Møller-Plesset perturbation theory (MP2), a well-established ab initio method. For example, after geometry optimization with DFT, single-point energies can be calculated at the MP2/6-311+G** level. mdpi.com This hierarchical approach combines the efficiency of DFT for geometry optimization with the higher accuracy of MP2 for energy calculations, leading to more reliable thermodynamic data, such as heats of formation. mdpi.com

Studies on fundamental pyridine interactions have also employed high-level ab initio methods. For instance, the investigation of CH–O interactions between pyridine and water has utilized MP2 with large basis sets (e.g., cc-pVQZ) and even the "gold standard" coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) to obtain highly accurate interaction energies. rsc.org Such studies validate the capability of these methods to capture subtle non-covalent interactions that are also present in the crystal structures of (dinitromethyl)pyridine derivatives.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis translate raw computational data into a chemically intuitive picture of a molecule's structure and reactivity. For (dinitromethyl)pyridine derivatives, these analyses are critical for understanding their stability and energetic characteristics.

X-ray crystallography of related compounds, such as the hydrazinium (B103819) salt of 2-(dinitromethyl)pyridine, provides precise experimental data on bond lengths and angles that can be compared with computational models. mdpi.com In one such salt, the crystal system was monoclinic with space group P2₁/n. mdpi.com A key finding from the analysis was the significant change in the geometry of the dinitromethyl group compared to its parent trinitromethyl precursor. mdpi.com Specifically, the C-N bond lengths connecting the dinitromethyl carbon to the nitro groups were found to be 1.362 Å and 1.391 Å. mdpi.com These are considerably shorter than a typical C-N single bond (approx. 1.460 Å) and the elongated C-N bonds observed in the corresponding trinitromethyl group (1.524–1.538 Å). mdpi.com This bond shortening is attributed to a redistribution of electron density following the removal of one nitro group, leading to increased double-bond character. mdpi.com

The electronic structure of pyridine-based systems has been shown to be significantly influenced by the functional groups attached. DFT calculations reveal that the introduction of electron-withdrawing groups, like the dinitromethyl moiety, profoundly affects the electron density distribution across the pyridine ring, making it more electrophilic. researchgate.netwikipedia.org This is a key factor in its chemical reactivity, particularly towards nucleophiles. researchgate.net

Table 1: Selected Crystallographic Data for a 2-(Dinitromethyl)pyridine Derivative

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
Calculated Density (at 153 K)1.617 g·cm⁻³ mdpi.com
C(pyridyl)-C(dinitromethyl) Bond Length1.484 Å mdpi.com
C-N1 (dinitromethyl) Bond Length1.362 Å mdpi.com
C-N2 (dinitromethyl) Bond Length1.391 Å mdpi.com

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For (dinitromethyl)pyridine, a key conformational feature is the rotation around the C-C bond connecting the pyridine ring to the dinitromethyl group. Computational methods can map the potential energy surface of this rotation to identify the most stable conformers. In the solid state, crystal packing forces often dictate the observed conformation. For example, in the crystal structure of a 2-(dinitromethyl)pyridine salt, the dinitromethyl carbon atom was found to lie nearly in the plane of the pyridine ring. mdpi.com

Tautomerism, the interconversion of structural isomers, is a critical consideration for compounds with dinitromethyl groups. The dinitromethyl group (-CH(NO₂)₂) can exhibit nitro-aci tautomerism, existing in equilibrium with its nitronic acid (or aci-nitro) form (=C(NO)OOH). This phenomenon is well-documented for nitroalkanes and related energetic materials. Although direct computational studies on the tautomerism of (dinitromethyl)pyridine are not widely reported, the principles are well-established for related heterocyclic systems like hydroxypyridines, which exist predominantly as their pyridone tautomers. researchgate.netchemtube3d.com The relative stability of the nitro and aci tautomers can be evaluated computationally by calculating their energies. The aci-form is often an important intermediate in decomposition pathways and can significantly influence the compound's sensitivity and chemical reactivity.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of short-lived intermediates and transition states that are difficult to observe experimentally.

One relevant reaction is the nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic pyridine ring. A computational study on the SNAr reaction of 2-alkoxy-3,5-dinitropyridines with piperidine (B6355638) showed that the reaction proceeds via a concerted mechanism. researchgate.net DFT calculations were used to map the reaction pathway, revealing that the nucleophilic attack and the displacement of the leaving group occur simultaneously. researchgate.net The calculations provided insights into the electronic redistribution during the reaction, confirming that the electron-withdrawing nitro groups stabilize the transition state and facilitate the nucleophilic attack on the electrophilic carbon of the pyridine ring. researchgate.net

Another critical area is the study of thermal decomposition mechanisms. For energetic materials, the initial step in decomposition is often the scission of the weakest bond. Theoretical calculations of bond dissociation energies (BDE) can identify this "trigger linkage." For many nitroaromatic and nitroheterocyclic compounds, the C-NO₂ or N-NO₂ bond is the weakest and its cleavage initiates the decomposition cascade. researchgate.net Computational studies on related energetic pyridines have used BDE calculations to evaluate thermal stability, providing crucial information for assessing the safety and viability of these compounds as practical energetic materials. researchgate.net

Theoretical Assessment of Energetic Potential through Thermodynamic Calculations

A primary goal of theoretical studies on (dinitromethyl)pyridine is to assess its potential as an energetic material. This is achieved by calculating key thermodynamic and performance parameters.

The heat of formation (HOF, or ΔH_f) is a fundamental property that quantifies the energy content of a molecule. Positive HOF values are desirable for energetic materials. HOF is typically calculated using quantum chemical methods through isodesmic reactions. mdpi.comresearchgate.net This approach involves a hypothetical reaction where the number and types of bonds are conserved, which helps cancel out systematic errors in the calculations, leading to more accurate HOF values. mdpi.comresearchgate.net For energetic pyridine derivatives, HOFs have been computed using total energies obtained from DFT or combined DFT/ab initio calculations. mdpi.com

Once the solid-state density (ρ) and HOF are determined (density can be obtained from crystal structure analysis or computational packing algorithms), detonation properties can be estimated using empirical formulas, such as the Kamlet-Jacobs equations. researchgate.netnih.gov These equations predict the detonation velocity (D) and detonation pressure (P), which are primary indicators of explosive performance. nih.gov Theoretical calculations for various energetic pyridine derivatives have demonstrated that they can possess good densities and positive enthalpies of formation. mdpi.comdntb.gov.ua Performance calculations have shown that many such compounds are superior to TNT, with some, like 2,6-bis(trinitromethyl)pyridine, showing detonation performance comparable to that of RDX. mdpi.comnih.gov

Table 2: Calculated Energetic Properties for a Related Pyridine Derivative

CompoundCalculated Detonation Velocity (D)Calculated Detonation Pressure (P)Reference
2,6-bis(trinitromethyl)pyridine8700 m·s⁻¹33.2 GPa mdpi.comnih.gov
TNT (for comparison)6900 m·s⁻¹19.0 GPa mdpi.com
RDX (for comparison)8750 m·s⁻¹34.0 GPa mdpi.comnih.gov

Research on Dinitromethyl Pyridine Derivatives and Analogues

Synthesis and Characterization of Poly-(Dinitromethyl)pyridine Compounds

The synthesis of poly-(dinitromethyl)pyridine compounds typically proceeds through a poly-(trinitromethyl)pyridine intermediate. A key example is the formation of dihydrazinium 2,6-bis(dinitromethyl)pyridine. The process begins with the synthesis of 2,6-bis(trinitromethyl)pyridine from the reaction of pyridine-2,6-dicarboxaldehyde dioxime with dinitrogen tetroxide (N₂O₄). rsc.orgnih.gov This reaction requires a higher temperature (60 °C) compared to the synthesis of the mono-substituted analogue. rsc.org

The subsequent conversion to the dinitromethyl derivative is achieved through a denitration reaction. When 2,6-bis(trinitromethyl)pyridine is treated with an 80% hydrazine (B178648) hydrate (B1144303) solution in methanol (B129727) at room temperature, a yellow precipitate of dihydrazinium 2,6-bis(dinitromethyl)pyridine forms. rsc.org The reaction is stirred for several hours, after which the product is filtered, washed, and recrystallized to yield the target compound with good yield (76.1%). rsc.org

Characterization of dihydrazinium 2,6-bis(dinitromethyl)pyridine has been performed using various analytical techniques. X-ray crystallography reveals that it crystallizes in an orthorhombic system. nih.gov Unlike some zwitterionic dinitromethylazine derivatives where protonation occurs on the azine ring, in this compound, the pyridine (B92270) nitrogen is not protonated; instead, the hydrazinium (B103819) (N₂H₅⁺) cation is formed. nih.gov Spectroscopic and elemental analysis provide further confirmation of its structure. rsc.org The thermal stability has also been assessed, with a determined decomposition temperature. rsc.org

Characterization Data for Dihydrazinium 2,6-bis(dinitromethyl)pyridine
PropertyValueTechnique/Method
Yield76.1%Synthesis from 2,6-bis(trinitromethyl)pyridine
Decomposition Temperature (Td)125 °CThermal Analysis
¹H-NMR (DMSO-d6) δ (ppm)7.71 (t), 7.31 (d)NMR Spectroscopy
¹³C-NMR (DMSO-d6) δ (ppm)151.30, 136.43, 134.60, 123.32NMR Spectroscopy
Crystal SystemOrthorhombicX-ray Diffraction
Calculated Density (at 153 K)1.782 g·cm⁻³X-ray Diffraction

Comparative Studies with Other Dinitromethyl-Substituted Azines

The conversion of a trinitromethyl group to a dinitromethyl group or its corresponding salt is a known reaction pathway that is not limited to pyridine derivatives. nih.gov This transformation has been successfully applied to other nitrogen-containing heterocyclic systems (azines), such as 1,3,5-triazines, imidazoles, triazoles, and tetrazoles, allowing for comparative studies of these energetic compounds. researchgate.net

The synthesis of dinitromethyl-1,3,5-triazines has been achieved via the denitration of their trinitromethyl precursors. For instance, the reaction of mono(trinitromethyl)-1,3,5-triazines with potassium iodide in methanol results in the formation of dinitromethyl-1,3,5-triazine potassium salts. researchgate.net This method provides a route to dinitromethyl-substituted triazines, which are of interest in the field of energetic materials. The chemistry of polynitromethyl-1,3,5-triazines has been an area of active development. researchgate.net

Similar to other azines, dinitromethyl-substituted imidazoles can be prepared from trinitromethyl-imidazole precursors. The treatment of trinitromethyl-substituted imidazoles with hydrazine has been reported to convert the trinitromethyl groups into the corresponding dinitromethylide salts. researchgate.net The synthesis of various polynitro imidazoles is an area of significant research due to their potential as energetic materials. researchgate.net

Several dinitromethyl-substituted triazoles have been synthesized and characterized. One route involves the nitration of ethyl 2-(5-(cyanomethyl)-4H-1,2,4-triazol-3-yl) acetate (B1210297) with a mixture of nitric acid and sulfuric acid to produce 5-(dinitromethylene)-4,5-dihydro-1H-1,2,4-triazole. acs.org This compound demonstrates high density (1.93 g·cm⁻³) and is insensitive to impact and friction. acs.org Another complex derivative, 5-(dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole, has also been synthesized through oxidative nitration strategies. rsc.orgrsc.org This class of materials exhibits excellent densities and good detonation performances. rsc.orgrsc.org

The synthesis of dinitromethyl-tetrazoles is well-documented. A common method involves the reaction of 5-(trinitromethyl)-2H-tetrazole with nucleophiles like hydrazine or hydroxylamine. acs.orgnih.gov This reaction results in the formation of hydrazinium 5-(dinitromethyl)tetrazolate or hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate, respectively. acs.orgnih.gov Subsequent acid treatment of these salts yields 5-(dinitromethylene)-4,5-dihydro-1H-tetrazole. acs.orgnih.gov These dinitromethyl-tetrazole derivatives are noted as highly energetic materials. acs.orgnih.gov An alternative synthesis involves the hydrolysis of ethyl 5-tetrazolyldinitroacetate in water to readily produce 5-dinitromethyltetrazole. koreascience.kr

Comparative Data of Selected Dinitromethyl-Substituted Azines
CompoundParent AzineSynthesis PrecursorKey PropertyReference
Dihydrazinium 2,6-bis(dinitromethyl)pyridinePyridine2,6-Bis(trinitromethyl)pyridineTd = 125 °C rsc.org
Dinitromethyl-1,3,5-triazine potassium salt1,3,5-TriazineMono(trinitromethyl)-1,3,5-triazine- researchgate.net
Dinitromethylide imidazole (B134444) saltImidazoleTrinitromethyl-imidazole- researchgate.net
5-(Dinitromethylene)-4,5-dihydro-1H-1,2,4-triazole1,2,4-TriazoleEthyl 2-(5-(cyanomethyl)-4H-1,2,4-triazol-3-yl) acetateDensity = 1.93 g·cm⁻³ acs.org
Hydrazinium 5-(dinitromethyl)tetrazolateTetrazole5-(Trinitromethyl)-2H-tetrazoleExplodes upon heating (DTA = 152.2 °C) acs.org

Advanced Research Applications in Chemical Sciences

Design and Synthesis of Functionalized Energetic Scaffolds

The incorporation of the dinitromethyl group into a pyridine (B92270) framework is a key strategy in the development of advanced energetic materials. These compounds often exhibit a favorable combination of high density, positive enthalpy of formation, and acceptable sensitivity, making them superior in performance to traditional explosives like TNT. nih.govnih.gov

Research in this area has largely focused on the synthesis of dinitromethylide salts of pyridine, as ionic compounds typically demonstrate greater thermal stability than their neutral precursors. nih.gov A common synthetic pathway involves the denitration of a trinitromethyl-substituted pyridine precursor.

A primary method for synthesizing the precursors, such as 2-trinitromethylpyridine and 2,6-bis(trinitromethyl)pyridine, is through the reaction of the corresponding pyridinecarboxaldoximes with dinitrogen tetroxide (N₂O₄). nih.govresearchgate.netmdpi.com For instance, 2-trinitromethylpyridine can be synthesized from pyridine-2-carboxaldoxime and N₂O₄. nih.govmdpi.com The subsequent conversion to the dinitromethyl derivative is achieved through a denitration reaction. Treatment of the trinitromethyl-substituted pyridine with a nucleophile, such as hydrazine (B178648) or potassium iodide, results in the formation of the corresponding dinitromethylide salt. nih.gov

Specifically, the reaction of 2-trinitromethylpyridine with an 80% aqueous hydrazine solution yields the light yellow hydrazinium (B103819) salt of 2-dinitromethylpyridine in high yield. nih.gov Similarly, 2,6-bis(trinitromethyl)pyridine can be converted to the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine. nih.govmdpi.com The use of potassium iodide in methanol (B129727) has also been reported to yield the potassium salt of 2-(dinitromethyl)pyridine. nih.gov

These energetic salts have been thoroughly characterized using various analytical techniques, including IR and NMR spectroscopy, elemental analysis, and X-ray crystallography. nih.govnih.gov Their thermal behavior is often studied using differential scanning calorimetry (DSC). nih.govnih.gov The structural analysis of these compounds provides valuable insights into their energetic properties. For example, in the crystal structure of the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine, the planes of the dinitromethyl group and the pyridine ring are nearly perpendicular to each other. nih.gov

The performance of these functionalized energetic scaffolds is evaluated based on key parameters such as density, enthalpy of formation, detonation velocity, and detonation pressure. Theoretical calculations are often employed to predict these properties. nih.govnih.gov

Table 1: Physicochemical and Energetic Properties of (Dinitromethyl)pyridine Derivatives

Compound Formula Density (g·cm⁻³) Enthalpy of Formation (kJ·mol⁻¹) Detonation Velocity (m·s⁻¹) Detonation Pressure (GPa)
Hydrazinium salt of 2-dinitromethylpyridine C₅H₇N₅O₄ 1.69 134.5 8300 27.9

Note: Data sourced from theoretical calculations and experimental measurements. nih.govnih.gov

Exploration in Novel Materials Chemistry

The exploration of (dinitromethyl)pyridine in novel materials chemistry is predominantly centered on its application as a building block for new high-performance energetic materials. The pyridine ring serves as a robust and thermally stable core, while the dinitromethyl groups act as the energetic "payload." The ability to form stable salts enhances their potential as practical energetic materials by improving their thermal stability. nih.gov

The research findings indicate that pyridine derivatives functionalized with dinitromethyl groups possess several desirable characteristics for energetic materials:

High Density: The densities of these compounds are significantly higher than that of TNT (1.65 g·cm⁻³), which is a crucial factor for detonation performance. nih.gov

Positive Enthalpies of Formation: A high positive enthalpy of formation contributes to a greater energy release upon detonation. nih.govnih.gov

High Detonation Performance: Theoretical calculations have shown that these compounds have detonation velocities and pressures that are superior to TNT and, in some cases, comparable to RDX. nih.govnih.gov For example, 2,6-bis(trinitromethyl)pyridine, the precursor to the corresponding dinitromethylide salt, exhibits a detonation performance comparable to RDX, although its thermal stability is lower. nih.govnih.gov

Acceptable Sensitivity: While highly energetic, these compounds have been found to possess acceptable sensitivity values, which is a critical consideration for their handling and application. nih.govnih.gov

The synthesis of these materials also presents interesting chemical transformations. The denitration of the trinitromethyl group is a key step that highlights the reactivity of these electron-deficient systems. nih.gov The mechanism of this reaction is of fundamental interest in organic chemistry.

While the primary focus has been on energetic applications, the fundamental chemistry of (dinitromethyl)pyridine and its derivatives could potentially be leveraged in other areas of materials science. The electron-withdrawing nature of the dinitromethyl group significantly influences the electronic properties of the pyridine ring, which could be of interest in the design of functional organic materials. However, current published research is overwhelmingly directed towards the development of energetic compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
(Dinitromethyl)pyridine
2-Trinitromethylpyridine
2,6-bis(trinitromethyl)pyridine
Pyridine-2-carboxaldoxime
Dinitrogen tetroxide
Hydrazinium salt of 2-dinitromethylpyridine
Dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine
Potassium salt of 2-(dinitromethyl)pyridine
TNT (Trinitrotoluene)

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